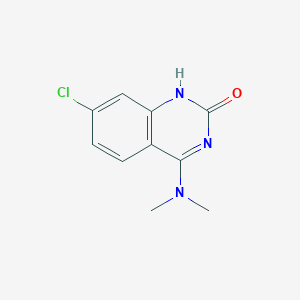![molecular formula C6H5N5 B13945293 1H-Pyrimido[4,5-f][1,2,4]triazepine CAS No. 748776-74-1](/img/structure/B13945293.png)
1H-Pyrimido[4,5-f][1,2,4]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimido[4,5-f][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-f][1,2,4]triazepine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, in the presence of triethylamine. This reaction yields 2-pyrazolines, which undergo cyclization in boiling ethanol, in the presence of acetic acid, to form the desired triazepine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrimido[4,5-f][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
1H-Pyrimido[4,5-f][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[4,5-f][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
1H-Pyrimido[4,5-f][1,2,4]triazepine can be compared with other similar compounds, such as:
- 1H-Pyrimido[5,4-e][1,2,4]triazepine
- 1H-Pyrimido[4,5-d][1,2,3]triazine
Uniqueness: this compound is unique due to its specific ring structure and the position of the nitrogen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
748776-74-1 |
|---|---|
Formule moléculaire |
C6H5N5 |
Poids moléculaire |
147.14 g/mol |
Nom IUPAC |
1H-pyrimido[4,5-f][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H |
Clé InChI |
XNNCNMKZJAXNQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)C=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


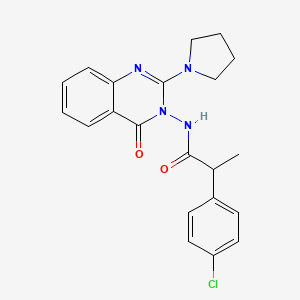
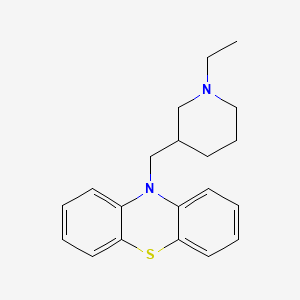

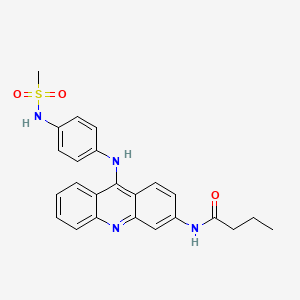
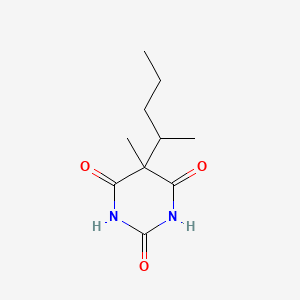


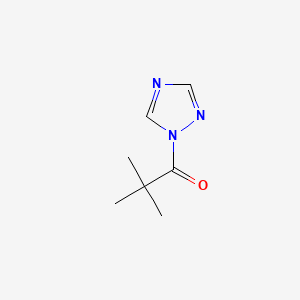

![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)

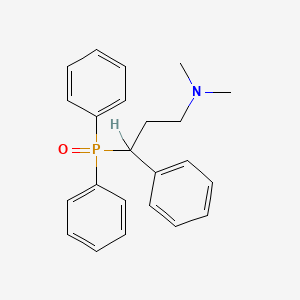
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
